(2-Phenylhydrazinylidene)acetaldehyde

Description

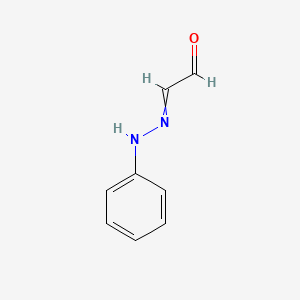

Structure

3D Structure

Properties

IUPAC Name |

2-(phenylhydrazinylidene)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOTYSZYWLJWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379017 | |

| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20672-18-8 | |

| Record name | (2-Phenylhydrazinylidene)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylhydrazinylidene Acetaldehyde and Its Derivatives

Direct Condensation Approaches: Phenylhydrazine (B124118) and Acetaldehyde (B116499) Systems

The most common method for synthesizing (2-Phenylhydrazinylidene)acetaldehyde is through the direct condensation reaction between phenylhydrazine and acetaldehyde. askiitians.comvedantu.comyoutube.com This reaction involves a nucleophilic attack by the nitrogen atom of phenylhydrazine on the carbonyl carbon of acetaldehyde, followed by the elimination of a water molecule to form the hydrazone. askiitians.comvedantu.com

This condensation reaction is a cornerstone of the Fischer indole (B1671886) synthesis, a historically significant method for producing indole derivatives discovered by Emil Fischer in 1883. numberanalytics.comwikipedia.orgnumberanalytics.com The initial formation of the phenylhydrazone is the first critical step in this multi-step synthesis. numberanalytics.comnumberanalytics.comalfa-chemistry.com

Influence of Acidic and Basic Catalysis on Formation and Isomerism

The formation of phenylhydrazones is significantly influenced by the pH of the reaction medium. The reaction is typically catalyzed by either acids or bases. wikipedia.orgsoton.ac.uk

Acid Catalysis: Brønsted acids (like HCl, H₂SO₄, and p-toluenesulfonic acid) and Lewis acids (such as zinc chloride, boron trifluoride, and aluminum chloride) are commonly employed as catalysts. wikipedia.orgalfa-chemistry.com Under acidic conditions, the reaction often proceeds with the formation of a carbinolamine intermediate being the rate-determining step. acs.orgacs.org The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenylhydrazine. askiitians.com Studies have shown that the formation of the carbinolamine is subject to general acid catalysis. acs.orgrsc.org

Base Catalysis: In neutral or basic conditions, the dehydration of the carbinolamine intermediate becomes the rate-limiting step. acs.orgacs.org The presence of a base can facilitate the removal of a proton from the nitrogen atom, increasing the nucleophilicity of the phenylhydrazine. Some reactions have also been shown to exhibit a base-catalyzed dehydration process. acs.org

The isomeric forms of acetaldehyde phenylhydrazone have been a subject of study for over a century, with different melting points being reported. Research has indicated that the presence of trace amounts of acid or base can influence the crystalline form obtained. soton.ac.uk Trace alkali tends to yield a higher melting form, while trace acid produces a lower melting form. soton.ac.uk This suggests that catalysis plays a role not only in the rate of formation but also in the resulting isomeric and polymorphic structures.

Optimization of Reaction Conditions (Solvent Systems, Temperature Control)

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters include the choice of solvent, temperature, and the purity of reactants.

Solvent Systems: The reaction is often carried out in solvents like ethanol (B145695), aqueous ethanol, or acetic acid. soton.ac.uknih.govresearchgate.net The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. For instance, in some cases, refluxing in ethanol has been found to be an optimal condition. researchgate.net

Temperature Control: Temperature plays a significant role in the reaction rate and the stability of the product. Heating the reaction mixture, often in a boiling water bath, can increase the rate of reaction. numberanalytics.com However, controlling the temperature is also important to prevent degradation of the reactants or the final product. numberanalytics.com In some procedures, the reaction is initiated in the cold (ice-bath) and then allowed to proceed at room temperature or with gentle heating. soton.ac.ukresearchgate.net

Reactant Purity: The use of freshly distilled phenylhydrazine is recommended to avoid oxidation products that can lead to impurities and lower yields. numberanalytics.com

A summary of typical reaction conditions is presented in the table below.

| Catalyst Type | Typical Catalysts | Solvent | Temperature | Key Observation |

| Acid | HCl, H₂SO₄, ZnCl₂, Acetic Acid | Ethanol, Water, Acetic Acid | Room Temperature to Reflux | Catalyzes carbinolamine formation. wikipedia.orgalfa-chemistry.comacs.org |

| Base | Ammonia (B1221849), NaOH, KOH | Aqueous Ethanol | Cold to Room Temperature | Can influence the crystalline form of the product. soton.ac.uk |

Advanced Synthetic Strategies for Substituted this compound Analogs

Beyond the direct condensation of unsubstituted phenylhydrazine and acetaldehyde, more advanced strategies are employed to synthesize substituted analogs. These methods are crucial for creating a diverse range of molecules for applications in pharmaceuticals and materials science. numberanalytics.com

One of the most significant advanced methods is the Japp-Klingemann reaction . This reaction is used to synthesize arylhydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.orgchemeurope.comwikipedia.org The process involves the deprotonation of the β-keto-ester, followed by nucleophilic addition to the diazonium salt to form an azo compound. wikipedia.org This intermediate then undergoes hydrolysis and decarboxylation to yield the final hydrazone. wikipedia.orgwikipedia.org The Japp-Klingemann reaction is a versatile tool for introducing aryl groups and creating complex hydrazone structures that can then be used in further syntheses, such as the Fischer indole synthesis. wikipedia.orgchemeurope.comnumberanalytics.com

Another approach involves the Buchwald modification of the Fischer indole synthesis, which allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This method expands the scope of accessible substituted phenylhydrazones by allowing for the formation of N-arylhydrazones which can then react with other ketones. wikipedia.org

Furthermore, various substituted phenylhydrazines and aldehydes can be used as starting materials in direct condensation reactions to produce a wide array of substituted this compound analogs. nih.govresearchgate.net The choice of substituents on either the phenyl ring of the hydrazine (B178648) or the aldehyde can be tailored to achieve desired properties in the final product. nih.gov For example, the synthesis of hydrazone derivatives containing different functional groups can be achieved by reacting appropriately substituted phenylhydrazines with substituted acetophenones or other carbonyl compounds. nih.gov

The table below summarizes some advanced synthetic strategies.

| Method | Reactants | Key Features |

| Japp-Klingemann Reaction | β-keto-acid/ester + Aryl diazonium salt | Synthesizes arylhydrazones, versatile for creating complex structures. wikipedia.orgchemeurope.comwikipedia.org |

| Buchwald Modification | Aryl bromide + Hydrazone | Palladium-catalyzed cross-coupling, expands the scope of N-arylhydrazones. wikipedia.org |

| Direct Condensation of Substituted Reactants | Substituted Phenylhydrazine + Substituted Aldehyde/Ketone | Straightforward method to introduce a variety of functional groups. nih.govresearchgate.net |

Elucidation of Molecular Structure and Stereochemistry

Spectroscopic Characterization for Structural Proof and Conformational Analysis

Spectroscopic methods have been instrumental in confirming the connectivity and functional groups of (2-Phenylhydrazinylidene)acetaldehyde, as well as in analyzing its isomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Diastereomeric Differentiation

NMR spectroscopy serves as a powerful tool for elucidating the structure of this compound in both solid and solution/melt states. Analysis of the NMR spectra allows for the unambiguous assignment of carbon and hydrogen atoms within the molecule.

In a detailed investigation, ¹³C solid-state NMR (ssNMR) spectra of various solid samples of the compound were found to be identical, indicating a single, consistent solid-state form. soton.ac.uk However, studies of the molten state reveal the presence of both Z and E isomers, which can be differentiated by their distinct chemical shifts. The assignment of the individual carbon nuclei in the molten state was achieved by comparing ¹³C single-pulse spectra with and without decoupling, supported by ¹H NMR data. soton.ac.uk This analysis is critical for understanding the dynamic equilibrium between isomers at elevated temperatures. soton.ac.uk

Table 1: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃) | ~15-20 |

| C2 (CH=N) | ~135-145 |

| C3 (C-ipso) | ~145-150 |

| C4, C8 (C-ortho) | ~110-115 |

| C5, C7 (C-meta) | ~128-130 |

| C6 (C-para) | ~120-125 |

Note: Data is based on typical values for phenylhydrazone derivatives. Actual values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy confirms the presence of the key functional groups within the this compound molecule. Diffuse Reflectance Infrared Fourier-Transform (DRIFT) spectra of solid samples consistently show characteristic absorption bands, confirming the molecular identity across different batches. soton.ac.uk

The spectra exhibit characteristic peaks corresponding to N-H stretching, C-H stretching from both the aromatic ring and the ethylidene group, the C=N imine stretch, and C=C stretching vibrations from the phenyl group. The consistency of these spectra across samples with different physical properties (e.g., melting points) further supports the finding that they share an identical solid-state molecular structure. soton.ac.uk

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3300 | Secondary amine |

| C-H Stretch (Aromatic) | ~3050 | Phenyl group |

| C-H Stretch (Aliphatic) | ~2950 | Methyl group |

| C=N Stretch | ~1600 | Imine/Hydrazone |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the conjugated system of this compound, which involves the phenyl ring, the hydrazone linkage, and the C=N double bond. This extended π-system gives rise to characteristic electronic transitions.

Mass Spectrometry for Molecular Ion Confirmation

Mass spectrometry confirms the molecular weight and elemental formula of this compound. The electron ionization (EI) mass spectrum shows a distinct molecular ion peak (M⁺) that corresponds to the compound's molecular formula, C₈H₁₀N₂. nist.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂ | NIST nist.gov |

| Molecular Weight | 134.1784 g/mol | NIST nist.gov |

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including precise bond lengths, angles, and stereochemical configuration.

Determination of C=N Bond Configuration (E/Z Isomerism)

Single-crystal X-ray diffraction studies have unequivocally determined the solid-state structure of this compound. A fascinating finding from a comprehensive reinvestigation is that samples with vastly different melting points (ranging from 56 to 101 °C) all possess an identical crystal structure. acs.org

The crystallographic analysis reveals that in the solid state, the molecule exclusively adopts the Z-conformation with respect to the C=N double bond. soton.ac.uk This preference for the Z isomer in the crystalline form is attributed to favorable molecular packing effects. soton.ac.uk The molecules in the crystal are linked by weak intermolecular N-H···N hydrogen bonds, forming chain-like structures. soton.ac.uk

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is characterized by specific intermolecular interactions. The primary motif involves weak N-H···N hydrogen bonds, which link the molecules together in a chain-like fashion propagating along the crystallographic b-axis soton.ac.uk. The distance of this hydrogen bond is reported to be 3.166(4) Å soton.ac.uk. These chains of molecules then pack into a stable three-dimensional lattice. The planarity of the individual molecules facilitates efficient packing in the crystal. Visual representations of the crystal packing show these chains arranged in a regular pattern, highlighting the importance of the hydrogen bonding in the supramolecular assembly.

Tautomeric Equilibria and Isomerization Dynamics

The dynamic behavior of this compound is a key aspect of its chemistry, encompassing both potential tautomeric forms and well-documented isomerism.

Keto-Enol and Other Tautomeric Forms

Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For a compound with the structure of this compound, several tautomeric forms can be proposed. The most common is the hydrazone form. Theoretically, it could also exist in an azo form (CH3-CH=N-NH-C6H5) or an enehydrazine form (CH2=CH-NH-NH-C6H5). The enehydrazine form is analogous to the enol form of a ketone.

However, for acetaldehyde (B116499) phenylhydrazone, the hydrazone form is the overwhelmingly stable tautomer in the solid state and in solution under normal conditions. The equilibrium lies significantly towards the hydrazone, and there is limited experimental evidence in the primary literature for the presence of significant amounts of the azo or enehydrazine tautomers for this specific compound.

Dynamic Isomerism and Interconversion Pathways

While keto-enol type tautomerism is not a prominent feature, this compound exhibits significant dynamic isomerism in the form of E/Z isomerization around the carbon-nitrogen double bond soton.ac.uk. This isomerism is at the heart of the long-standing puzzle of its variable melting points.

Research has demonstrated that while the solid-state is exclusively the Z isomer, upon melting, an equilibrium is established between the Z and E isomers soton.ac.uk. The ratio of these isomers in the melt is sensitive to the presence of trace amounts of acid or alkali.

Alkali Catalysis : Traces of alkali catalyze the conversion of the Z isomer to the E isomer, leading to a higher proportion of the E isomer in the melt. This results in a higher melting point.

Acid Catalysis : Conversely, traces of acid facilitate the reverse transformation from the E to the Z isomer, resulting in a lower melting point soton.ac.ukacs.org.

This dynamic interconversion in the liquid state explains the observation of different melting points from samples that are structurally identical in the solid phase. The rate of this isomerization in the melt is a key factor, as confirmed by cyclic differential scanning calorimetry experiments soton.ac.uk. The interconversion pathway is believed to proceed via protonation/deprotonation at the nitrogen atoms, which facilitates the rotation around the C=N bond.

Reaction Mechanisms and Pathways Involving 2 Phenylhydrazinylidene Acetaldehyde

Mechanistic Studies of the Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and widely used method for synthesizing indoles from an arylhydrazine and a carbonyl compound, such as an aldehyde or ketone, under acidic conditions. The reaction, discovered by Hermann Emil Fischer in 1883, proceeds through the formation of (2-Phenylhydrazinylidene)acetaldehyde as a key intermediate. askiitians.comvedantu.com The accepted mechanism, first proposed by Robinson, involves several distinct steps. askiitians.com

The synthesis commences with the condensation reaction between phenylhydrazine (B124118) and an aldehyde or ketone to form a phenylhydrazone. vedantu.comquora.comnih.gov In the case of acetaldehyde (B116499), this reaction yields this compound. This step is a nucleophilic addition of the phenylhydrazine to the carbonyl carbon of the acetaldehyde, followed by the elimination of a water molecule. askiitians.comvedantu.com

The resulting phenylhydrazone then undergoes a crucial tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer. askiitians.comvedantu.comnih.govwikipedia.org This isomerization is a key step that sets the stage for the subsequent rearrangement.

Following the formation of the enamine tautomer, the reaction mixture is subjected to acidic conditions, which leads to the protonation of the enamine. askiitians.comnih.gov The protonated enamine then undergoes the rate-determining step of the Fischer indole synthesis: a quora.comquora.com-sigmatropic rearrangement. askiitians.comvedantu.comwikipedia.org This pericyclic reaction involves the cleavage of the N-N bond and the simultaneous formation of a new C-C bond, resulting in a di-imine intermediate. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring. askiitians.com

The di-imine intermediate subsequently undergoes aromatization. vedantu.com This is followed by an intramolecular cyclization where the amino group attacks the imine carbon, leading to the formation of a cyclic aminoacetal, also known as an aminal. askiitians.comnih.gov The final steps of the mechanism involve the acid-catalyzed elimination of a molecule of ammonia (B1221849) (NH3) from the aminal. askiitians.comnih.gov This elimination process results in the formation of the stable, aromatic indole ring. askiitians.comnih.gov

| Step | Description | Key Intermediates |

| 1 | Condensation of phenylhydrazine and acetaldehyde | This compound |

| 2 | Tautomerization to the enamine form | Enamine intermediate |

| 3 | Protonation of the enamine | Protonated enamine |

| 4 | quora.comquora.com-Sigmatropic rearrangement | Di-imine intermediate |

| 5 | Aromatization and Cyclization | Cyclic aminal |

| 6 | Elimination of ammonia | Indole |

Other Electrophilic and Nucleophilic Reactions

The primary documented reaction of this compound is its role within the Fischer indole synthesis. However, its formation is a classic example of a nucleophilic addition-elimination reaction. In this reaction, the nitrogen atom of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. askiitians.comvedantu.com

Information regarding other distinct electrophilic and nucleophilic reactions of this compound, outside of the Fischer indole synthesis pathway, is not extensively covered in the available literature. The compound's high reactivity and propensity to undergo the Fischer cyclization under acidic conditions limit the exploration of its other reaction pathways.

Redox Chemistry and Associated Transformations

The redox chemistry of this compound is not well-documented in dedicated studies. However, the redox behavior of its parent compound, phenylhydrazine, has been investigated. Phenylhydrazine can undergo oxidation to produce various reactive intermediates, including superoxide (B77818) radicals, hydrogen peroxide, and phenylhydrazyl radicals. It is plausible that this compound could exhibit some redox activity under specific conditions, though detailed mechanistic studies on this aspect are scarce.

Influence of Catalysis on Reaction Selectivity and Rate

Catalysis plays a crucial role in the Fischer indole synthesis, significantly influencing both the reaction rate and selectivity. The reaction is typically carried out in the presence of an acid catalyst. askiitians.comvedantu.com Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride, iron chloride, and aluminum chloride) have been successfully employed. askiitians.com

The choice of catalyst can affect the reaction conditions and the yield of the indole product. The acid catalyst facilitates several key steps in the mechanism, including the protonation of the enamine intermediate, which is essential for the subsequent quora.comquora.com-sigmatropic rearrangement, and the final elimination of ammonia to form the aromatic indole ring. askiitians.comnih.gov

| Catalyst Type | Examples | Role in Fischer Indole Synthesis |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TSA | Protonation of the enamine, catalysis of ammonia elimination |

| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ | Facilitation of the rearrangement and cyclization steps |

Applications in Advanced Organic Synthesis and Materials Chemistry

Precursors in Heterocyclic Chemistry

The inherent reactivity of (2-Phenylhydrazinylidene)acetaldehyde makes it an invaluable precursor in the synthesis of various heterocyclic compounds, particularly those containing nitrogen.

One of the most prominent applications of this compound is in the Fischer indole (B1671886) synthesis, a classic and widely used method for constructing the indole scaffold. This reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone. researchgate.netcambridge.org In this process, this compound, formed from the condensation of phenylhydrazine (B124118) and acetaldehyde (B116499), serves as the key arylhydrazone intermediate. cambridge.orgyoutube.com

The reaction mechanism proceeds through several key steps:

Formation of Phenylhydrazone : Phenylhydrazine reacts with acetaldehyde to form this compound. nih.gov

Tautomerization : The phenylhydrazone tautomerizes to its enamine form. nih.gov

nih.govnih.gov-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, which is the crucial bond-forming step. researchgate.netnih.gov

Cyclization and Aromatization : The resulting intermediate cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. researchgate.netcambridge.org

The choice of acid catalyst is crucial for the success of the Fischer indole synthesis, with both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. researchgate.net While the reaction is highly versatile, it is noteworthy that the direct use of acetaldehyde to produce the parent indole can be challenging, though modifications to the reaction conditions can yield the desired product. acs.org

| Step | Description | Key Intermediates/Conditions |

|---|---|---|

| 1 | Formation of the Phenylhydrazone | Phenylhydrazine, Acetaldehyde |

| 2 | Tautomerization to Enamine | Acid Catalyst |

| 3 | nih.govnih.gov-Sigmatropic Rearrangement | Formation of a new C-C bond |

| 4 | Cyclization and Aromatization | Elimination of Ammonia, Formation of Indole Ring |

This compound is also a valuable precursor for the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles with diverse biological activities. The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a suitable equivalent. In this context, the hydrazone can react with various reagents to form the pyrazole (B372694) ring. For instance, treatment of acetophenone (B1666503) phenylhydrazone with Vilsmeier-Haack reagents (DMF-POCl₃) can lead to the formation of 1,3-diarylpyrazole-4-carboxaldehydes after hydrolysis. bohrium.com

The versatility of hydrazones extends to their use in multicomponent reactions for the synthesis of complex heterocyclic systems. For example, a one-pot reaction involving phenylhydrazine, malononitrile, and a range of aldehydes can yield pyrazole derivatives in an environmentally friendly aqueous medium. ontosight.ai These reactions highlight the role of the hydrazone, formed in situ, as a key intermediate in the construction of these important heterocyclic scaffolds.

Role as Reactive Intermediates in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a powerful tool in modern organic synthesis. This compound and other hydrazones can act as crucial reactive intermediates in such transformations.

The reactivity of the C=N double bond and the presence of the N-H group in the hydrazone moiety allow it to participate in a variety of cycloaddition and condensation reactions. For instance, the in-situ formation of a hydrazone from an aldehyde and a hydrazine is a key step in many MCRs that lead to the synthesis of diverse heterocyclic structures. These reactions often proceed with high atom economy and can generate molecular complexity in a single step. The development of greener MCRs in aqueous media further underscores the importance of hydrazone intermediates in sustainable chemical synthesis. ontosight.ai

Contributions to Polymer and Advanced Material Development

The hydrazone linkage, a key feature of this compound, has been increasingly incorporated into polymers and advanced materials due to its dynamic and responsive nature. While specific polymers derived directly from this compound are not extensively documented, the broader class of hydrazone-containing polymers showcases the potential contributions of this chemistry.

Hydrazone bonds are known to be reversible under certain conditions, such as changes in pH. This property has been exploited in the development of "smart" materials, including self-healing polymers and drug delivery systems. For example, hydrazone-based hydrogels can be designed to release encapsulated drugs in response to the acidic environment of tumor cells. acs.org

Furthermore, polymers containing hydrazone moieties have been investigated for their nonlinear optical (NLO) properties. These materials have potential applications in electro-optic devices. The incorporation of hydrazone chromophores into polymer backbones, such as polycarbonates and poly(hydroxy ethers), has yielded materials with high second-order NLO activities and good thermal stability. cambridge.org The synthesis of polyhydrazones through methods like electropolymerization has also been explored, leading to the formation of conductive polymers. worktribe.comresearchgate.net

| Application Area | Key Property of Hydrazone Linkage | Example of Material Type |

|---|---|---|

| Drug Delivery | pH-sensitive reversibility | Hydrogels |

| Self-Healing Materials | Dynamic covalent nature | Vitrimers |

| Nonlinear Optics | Chromophoric properties | Polycarbonates, Poly(hydroxy ethers) |

| Conductive Polymers | Conjugated backbone formation | Polyhydrazones |

Stereoselective Synthesis Methodologies

While this compound itself is achiral, its derivatives can be employed in stereoselective synthesis, a critical area of organic chemistry focused on the selective formation of a single stereoisomer. The general strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.

In the context of hydrazones, a chiral auxiliary can be attached to either the nitrogen or the carbonyl-derived carbon of the hydrazone. This chiral-derivatized hydrazone can then undergo reactions, such as alkylations or aldol (B89426) reactions, where the chiral auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

For example, the asymmetric alkylation of hydrazones derived from chiral amines (like SAMP/RAMP) is a well-established method for the synthesis of chiral aldehydes and ketones. Although specific examples utilizing this compound in this context are not prevalent in the literature, the principles of asymmetric synthesis using hydrazone derivatives are broadly applicable. The development of new chiral auxiliaries and catalytic methods for the stereoselective transformation of hydrazones continues to be an active area of research. scirp.org

Lack of Available Data for this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a notable absence of published theoretical and computational investigations specifically focused on the chemical compound "this compound." As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The specified structure for the article required in-depth information on:

Quantum Chemical Calculations of Electronic Structure: Including applications of Density Functional Theory (DFT) and Ab Initio methods.

Computational Modeling of Reaction Mechanisms and Kinetics: Encompassing Transition State Theory (TST), reaction path analysis, and the energetics of transformations.

Prediction and Interpretation of Spectroscopic Properties.

Therefore, to uphold the principles of scientific accuracy and avoid the generation of speculative or unsubstantiated content, the requested article on the theoretical and computational investigations of this compound cannot be produced.

Theoretical and Computational Investigations of 2 Phenylhydrazinylidene Acetaldehyde

Prediction and Interpretation of Spectroscopic Properties.

DFT-Simulated NMR Chemical Shifts.

Vibrational Frequency Calculations and Assignment.

A comprehensive vibrational analysis of (2-Phenylhydrazinylidene)acetaldehyde using computational methods, such as vibrational frequency calculations, has not been documented in scientific publications. This type of analysis is crucial for interpreting infrared (IR) and Raman spectra. Theoretical calculations, typically performed at the DFT level of theory, can predict the vibrational modes of a molecule, their corresponding frequencies, and their intensities. By comparing the calculated spectrum with experimental data, a detailed assignment of the spectral bands to specific molecular vibrations (e.g., stretching, bending, and torsional modes) can be achieved. This information is invaluable for understanding the molecule's structural and bonding characteristics. In the absence of such studies for this compound, a detailed assignment of its vibrational modes remains to be determined.

Conformational Analysis and Tautomeric Preference Studies.

In-depth computational studies on the conformational landscape and tautomeric preferences of this compound are not currently available in the scientific literature. This compound can potentially exist in various conformations due to the rotation around its single bonds and can also exhibit tautomerism, such as the azo-hydrazone tautomerism common in related structures.

Potential Energy Surface Exploration.

A detailed exploration of the potential energy surface (PES) for this compound has not been reported. A PES exploration would involve systematically mapping the energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. This computational technique is essential for identifying the stable conformers (local minima on the PES) and the transition states that connect them. Understanding the PES is fundamental to describing the molecule's flexibility and the energy barriers between different conformations.

Solvent Effects on Molecular Conformation and Tautomerism.

The influence of different solvents on the conformational and tautomeric equilibrium of this compound has not been investigated through computational modeling. The relative stability of different conformers and tautomers can be significantly affected by the surrounding solvent medium. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in quantum chemical calculations to simulate the effect of a solvent. These models account for the dielectric properties of the solvent and its interaction with the solute molecule. Such studies would be instrumental in understanding how the polarity and hydrogen-bonding capability of the solvent modulate the structural preferences of this compound. Without these investigations, the behavior of this compound in different chemical environments remains theoretically uncharacterized.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Routes and Derivatization Strategies

The classical synthesis of phenylhydrazones, including (2-Phenylhydrazinylidene)acetaldehyde, typically involves the condensation reaction between phenylhydrazine (B124118) and an appropriate aldehyde or ketone. nih.gov While effective, current research is focused on developing more efficient, environmentally benign, and versatile synthetic protocols.

Novel Synthetic Approaches:

Emerging synthetic strategies are geared towards improving reaction efficiency, minimizing waste, and utilizing greener solvents. One promising approach is the use of nanostructured catalysts, such as diphosphates, which have been shown to facilitate the synthesis of phenylhydrazone derivatives in solvent-free media. researchgate.net This method offers advantages like short reaction times, high conversion rates, and the ability to recover and reuse the catalyst. researchgate.net Another innovative route involves mechanochemical synthesis, which avoids the use of bulk solvents and can lead to higher efficiency and sustainability. rsc.org For instance, a mechanochemical Fischer indole (B1671886) synthesis, which proceeds via a phenylhydrazone intermediate, has been successfully developed. rsc.org Furthermore, catalyst-free synthetic methods are being explored, which simplify the reaction setup and purification processes. researchgate.net A notable example is the synthesis of 2,2-disubstituted acetaldehyde (B116499) hydrazones from acetylene (B1199291) and 1,1-disubstituted hydrazines at room temperature and low pressure, mediated by transition metal complexes. google.com

Derivatization Strategies for Enhanced Functionality:

Derivatization of the this compound scaffold is a key strategy for tuning its chemical and physical properties for specific applications. Research is focused on introducing various functional groups to modulate its electronic, steric, and bioactive characteristics. For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to significantly improve detection sensitivity and chromatographic separation in metabolomics studies. acs.orgnih.gov This strategy could be adapted to create derivatives of this compound for advanced analytical applications. Pre-column derivatization with reagents like 4-nitrobenzaldehyde (B150856) is another technique used to shift the maximum absorption wavelength of phenylhydrazines to the visible region, thereby reducing matrix interference in chromatographic analyses. rsc.org Such strategies could be employed to develop sensitive detection methods for this compound and its metabolites.

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Nanocatalysis | Use of nanostructured catalysts (e.g., Na2CaP2O7). researchgate.net | High efficiency, catalyst reusability, solvent-free conditions. researchgate.net |

| Mechanochemistry | Solvent-free reaction conditions using mechanical force. rsc.org | Reduced waste, improved sustainability, potential for novel reactivity. rsc.org |

| Catalyst-Free Synthesis | Reactions proceeding without a catalyst. researchgate.net | Simplified procedures, reduced cost and contamination. researchgate.net |

| Transition Metal Catalysis | Use of transition metal complexes to facilitate reactions. google.com | Mild reaction conditions, high atom economy. google.com |

| Derivatization Reagent | Purpose | Potential Application for this compound |

| 3-Nitrophenylhydrazine (3-NPH) | Enhanced sensitivity in LC-MS/MS analysis. acs.orgnih.gov | Development of highly sensitive analytical methods for biological samples. |

| 4-Nitrobenzaldehyde | Shifting UV absorption for improved HPLC detection. rsc.org | Reducing interference in complex matrices for accurate quantification. |

Advanced Mechanistic Insights through Real-time Spectroscopy and Computational Dynamics

A deeper understanding of the reaction mechanisms, including the dynamics of formation and isomerization of this compound, is crucial for optimizing its synthesis and applications. The integration of real-time spectroscopic techniques and computational modeling is at the forefront of these investigations.

Real-time Spectroscopic Studies:

Techniques such as UV-Vis, NMR, and Raman spectroscopy are being employed to monitor the E/Z isomerization of hydrazones in real-time. nih.gov These studies have revealed that the isomerization process is influenced by electronic and steric factors, as well as the potential for intramolecular hydrogen bonding. nih.gov For example, photoinduced isomerization of hydrazone derivatives can be tracked by observing changes in their UV-Vis and fluorescence spectra. rsc.org The development of thin polymeric films incorporating hydrazone moieties allows for real-time colorimetric detection of analytes like hydrazine (B178648) vapor, demonstrating the potential for creating sensors based on the reactivity of the hydrazone group. acs.org

Computational Dynamics and Theoretical Modeling:

Quantum chemical calculations, including Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), provide invaluable insights into the structural, energetic, and photophysical properties of phenylhydrazone isomers. nih.gov These computational models can predict the relative stabilities of E and Z isomers and elucidate the transition states involved in their interconversion. acs.org Molecular dynamics simulations are also being used to investigate the photoisomerization mechanisms of hydrazone-based molecular switches, with the potential to significantly improve their quantum yield. acs.org Such computational approaches can be applied to this compound to predict its conformational preferences, reactivity, and spectral properties, thereby guiding experimental design.

| Technique | Mechanistic Insight | Relevance to this compound |

| UV-Vis Spectroscopy | Monitoring E/Z isomerization kinetics. nih.gov | Understanding the stability and photochemical behavior of its isomers. |

| NMR Spectroscopy | Characterizing isomer ratios in different environments. acs.org | Elucidating the equilibrium between isomers under various conditions. |

| Raman Spectroscopy | Confirming molecular structural changes upon isomerization. nih.gov | Probing the vibrational modes associated with different conformations. |

| Computational Chemistry (DFT) | Predicting isomer stability and transition state energies. nih.govacs.org | Guiding the design of synthetic routes and predicting reactivity. |

Broadening Applications in Sustainable Chemistry and Catalysis

The inherent reactivity of the phenylhydrazone moiety makes this compound a promising candidate for applications in sustainable chemistry and catalysis. Research in this area is focused on leveraging its properties for environmentally friendly chemical transformations and the development of novel catalytic systems.

Green Chemistry Applications:

Phenylhydrazones are increasingly being utilized in green synthetic protocols. For instance, phenylhydrazine is a key reagent in the Fischer indole synthesis, and recent developments have focused on performing this reaction under mechanochemical, solvent-free conditions. rsc.org The use of phenylhydrazone derivatives in the development of fungicides with broad-spectrum activity also highlights their potential in creating more effective and potentially less environmentally harmful agricultural chemicals. nih.gov The synthesis of phenylhydrazones using green catalysts like nanostructured diphosphates further underscores the move towards sustainable chemical manufacturing. researchgate.net

Catalysis:

The field of catalysis offers significant opportunities for the application of this compound and its derivatives. Phenylhydrazine itself has been used in photoredox catalytic strategies for the formation of carbon-carbon and carbon-heteroatom bonds, offering a cost-effective alternative to transition metal complexes. bohrium.com Furthermore, phenylhydrazone ligands can be used to create novel metal complexes with catalytic activity. For example, a Cu(II) complex with 2,6-diacetylpyridine (B75352) bis(phenylhydrazone) has been synthesized and characterized, suggesting the potential for developing new catalysts based on phenylhydrazone scaffolds. researchgate.net There is also emerging interest in using phenylhydrazones in organocatalysis. The development of palladium nanoparticles immobilized in amino-functionalized metal-organic frameworks for Suzuki-Miyaura reactions demonstrates a move towards more sustainable and recyclable catalytic systems. nih.gov

| Application Area | Specific Example | Potential Role of this compound |

| Green Synthesis | Mechanochemical Fischer indole synthesis. rsc.org | As a precursor or intermediate in solvent-free synthetic routes. |

| Agrochemicals | Development of broad-spectrum fungicides. nih.gov | As a scaffold for the design of new, effective agricultural agents. |

| Photoredox Catalysis | Phenylhydrazine in radical coupling reactions. bohrium.com | As a potential organocatalyst or ligand in photochemical transformations. |

| Coordination Chemistry | Synthesis of metal complexes with phenylhydrazone ligands. researchgate.net | As a ligand for the development of novel homogeneous or heterogeneous catalysts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.